Trimethylolpropane triacrylate

Description

Properties

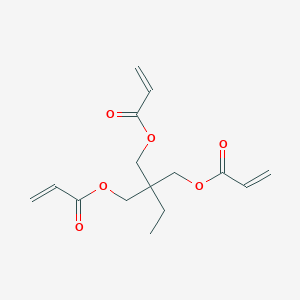

IUPAC Name |

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKWPKUUDNSNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36446-02-3 | |

| Record name | Trimethylolpropane triacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36446-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0027773 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; [IUCLID] Colorless liquid with a pungent odor; Hygroscopic; Tan or amber in color if impure; [NTP] Clear or yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: >200 °C at 1 mm Hg | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.11 g/cu cm at 20 °C | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, colorless to tan liquid | |

CAS No. |

15625-89-5 | |

| Record name | Trimethylolpropane triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate; 2,2-bis(acryloyloxymethyl)butyl acrylate; trimethylolpropane triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B67KGL96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylolpropane triacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Triacrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) triacrylate (TMPTA), a crucial trifunctional monomer widely utilized in various industrial applications, including coatings, inks, adhesives, and photopolymer resins. The primary focus of this document is on the esterification pathway, detailing the underlying chemistry, comparing various synthetic methodologies, and providing detailed experimental protocols.

Introduction to Trimethylolpropane Triacrylate (TMPTA)

This compound is a versatile cross-linking agent known for its high reactivity, fast curing speed, and excellent chemical resistance.[1] Its molecular structure, featuring three acrylate (B77674) functional groups, allows for the formation of densely cross-linked polymer networks upon polymerization. The synthesis of high-purity TMPTA is critical for its performance in advanced applications. The most common synthetic route is the esterification of trimethylolpropane (TMP) with acrylic acid (AA).[1]

Synthetic Methodologies

There are three primary methods for the synthesis of TMPTA:

-

Direct Esterification: This is the most prevalent industrial method, involving the direct reaction of trimethylolpropane with acrylic acid in the presence of an acid catalyst.[1] The reaction is reversible, necessitating the continuous removal of water to drive the equilibrium towards the product.[2]

-

Transesterification: This method utilizes an acrylic acid ester, such as methyl acrylate, which reacts with trimethylolpropane. The equilibrium is shifted by removing the alcohol byproduct (e.g., methanol).[1]

-

Acid Chloride Method: In this approach, acryloyl chloride is reacted with trimethylolpropane. This method is advantageous as it is irreversible and proceeds at lower temperatures; however, it involves the use of a more hazardous reagent and generates corrosive hydrogen chloride.[1][3]

This guide will focus on the direct esterification method due to its widespread use and economic viability.

Reaction Mechanism and Kinetics

The synthesis of TMPTA via direct esterification is a sequential reaction where the three hydroxyl groups of trimethylolpropane are esterified by acrylic acid. The reaction proceeds in the presence of an acid catalyst, which protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of TMP.

The overall reaction is as follows:

C(CH₂OH)₃(CH₂CH₃) + 3 CH₂=CHCOOH ⇌ C(CH₂OOCCH=CH₂)₃(CH₂CH₃) + 3 H₂O

The reaction kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. The rate of reaction generally follows a second-order kinetic model.[4]

Experimental Protocols for Direct Esterification

Detailed experimental procedures are crucial for the successful synthesis of high-purity TMPTA. Below are protocols derived from various studies, highlighting different catalytic systems.

4.1. Homogeneous Catalysis using p-Toluenesulfonic Acid

This method employs a traditional homogeneous acid catalyst.

-

Materials: Trimethylolpropane, acrylic acid, p-toluenesulfonic acid (catalyst), hydroquinone (B1673460) (polymerization inhibitor), and a water-carrying agent (e.g., toluene (B28343) or cyclohexane).[1]

-

Procedure:

-

Charge the reactor with trimethylolpropane, acrylic acid, the water-carrying agent, and the polymerization inhibitor.

-

Add the p-toluenesulfonic acid catalyst.

-

Continuously remove the water-toluene azeotrope using a Dean-Stark apparatus.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with an alkaline solution (e.g., sodium hydroxide (B78521) solution).[6]

-

Wash the organic layer with water to remove salts and residual base.

-

Remove the solvent and excess acrylic acid by vacuum distillation to obtain the crude TMPTA.[2]

-

Further purification can be achieved by treatment with activated carbon to improve color.[1]

-

4.2. Heterogeneous Catalysis using Ion-Exchange Resins

The use of solid acid catalysts like ion-exchange resins simplifies catalyst removal and reduces corrosion issues.[2]

-

Materials: Trimethylolpropane, acrylic acid, Amberlite™ 120 IR (H+) (catalyst), and 4-methoxyphenol (B1676288) (MEHQ) (polymerization inhibitor).[2]

-

Procedure:

-

Combine trimethylolpropane, acrylic acid, MEHQ, and the Amberlite™ resin in a reactor equipped with a stirrer and an air inlet.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 120°C).[2]

-

Bubble air through the mixture to facilitate the removal of water.[2]

-

Maintain the reaction for a specified time (e.g., 4 hours).[2]

-

After the reaction, the catalyst can be simply filtered off.[2]

-

The excess acrylic acid is then removed under vacuum to yield the final product.[2]

-

4.3. Green Synthesis using Methanesulfonic Acid

This protocol focuses on a more environmentally friendly approach with catalyst recycling.

-

Materials: Trimethylolpropane, acrylic acid, methanesulfonic acid (catalyst), p-hydroxyanisole (polymerization inhibitor), and n-hexane (solvent).[7]

-

Procedure:

-

Add n-hexane, trimethylolpropane, acrylic acid, p-hydroxyanisole, and methanesulfonic acid to the reactor.[7]

-

Heat to reflux (around 69°C) and maintain for 7-9 hours until no more water is collected.[7]

-

Cool the reaction mixture.

-

Wash the mixture with the aqueous phase from a previous batch to recover the catalyst.[7]

-

Neutralize the organic phase with a sodium hydroxide solution.[7]

-

Wash with water. The aqueous phase from this wash is used in the next batch's catalyst recovery step.[7]

-

Remove the n-hexane via evaporation under vacuum to obtain the final product.[7]

-

Data Presentation: Comparison of Reaction Conditions and Outcomes

The following tables summarize quantitative data from various studies on the synthesis of TMPTA via direct esterification, providing a clear comparison of different reaction parameters and their effects on yield and purity.

Table 1: Effect of Molar Ratio of Acrylic Acid to Trimethylolpropane

| Molar Ratio (AA:TMP) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of -OH Groups (%) | TMPTA Yield (%) | Reference |

| 3:1 | Amberlite™ 120 IR (H+) | 120 | 4 | 75 | Not Specified | [2] |

| 6:1 | Amberlite™ 120 IR (H+) | 120 | 4 | 95 | Not Specified | [2] |

| 9:1 | Amberlite™ 120 IR (H+) | 120 | 4 | >99 | Not Specified | [2] |

Table 2: Comparison of Different Catalytic Systems

| Catalyst | Catalyst Loading | Molar Ratio (AA:TMP) | Temperature (°C) | Reaction Time (h) | Esterification Rate (%) | Purity (%) | Reference |

| Amberlite™ 120 IR (H+) | 10% w/w | 6:1 | 120 | 4 | >95 | Not Specified | [2] |

| Amberlyst® 15 | 10% w/w | 6:1 | 120 | 4 | Slightly higher than Amberlite™ 120 | Not Specified | [2] |

| Dowex™ 50WX8 | 10% w/w | 6:1 | 120 | 4 | Not Specified | Not Specified | [2] |

| Calcium Sulfate Whisker | 2.0% | 3.4:1 | 98 | 5 | 96.8 | 97.6 | [8] |

| Ce₂(SO₄)₃ | 3% | 3.4:1 | 95 | 5 | 98.4 (total yield) | Not Specified | [9] |

| Methanesulfonic Acid | ~2% w/w | ~1.7:1 (by weight) | 69 | 9 | Not Specified | Not Specified | [7] |

Visualizations: Diagrams of Key Processes

6.1. Signaling Pathway: Sequential Esterification of Trimethylolpropane

Caption: Sequential esterification of trimethylolpropane with acrylic acid.

6.2. Experimental Workflow: Heterogeneous Catalysis

Caption: Experimental workflow for TMPTA synthesis using a heterogeneous catalyst.

6.3. Logical Relationship: Factors Affecting TMPTA Yield

Caption: Key process parameters influencing the yield of TMPTA.

Conclusion

The synthesis of this compound via direct esterification is a well-established and versatile method. The choice of catalyst, whether homogeneous or heterogeneous, along with the optimization of reaction conditions such as temperature, reactant molar ratio, and efficient water removal, are critical to achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of TMPTA for their specific applications. The move towards greener synthesis routes with recyclable catalysts represents a significant area of ongoing research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111302938A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1907946A - Method of preparing this compound - Google Patents [patents.google.com]

- 6. CN101704745B - this compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Green synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Free-Radical Polymerization of Trimethylolpropane Triacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) triacrylate (TMPTA) is a trifunctional monomer widely utilized in the formulation of coatings, inks, and adhesives due to its rapid curing capabilities and the formation of highly cross-linked, durable polymer networks.[1] This technical guide provides an in-depth exploration of the free-radical polymerization mechanism of TMPTA, detailing the fundamental stages of initiation, propagation, and termination. A comprehensive summary of quantitative kinetic data from various studies is presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for conducting and analyzing TMPTA polymerization are provided, along with visual representations of the core chemical processes and experimental workflows to facilitate a deeper understanding of the underlying principles.

Introduction to Trimethylolpropane Triacrylate (TMPTA)

TMPTA is a versatile cross-linking agent that plays a crucial role in creating robust polymer structures.[1] Its molecular structure features a central trimethylolpropane core esterified with three acrylate (B77674) functional groups. This trifunctionality is the key to its ability to form a dense, three-dimensional polymer network upon polymerization, which imparts desirable properties such as hardness, chemical resistance, and thermal stability to the final material.[2][3] The polymerization of TMPTA is most commonly initiated by free radicals, which can be generated through thermal decomposition of an initiator or, more frequently, through photolysis using a photoinitiator.[4][5]

The Free-Radical Polymerization Mechanism

The free-radical polymerization of TMPTA proceeds through a chain reaction mechanism involving three key stages: initiation, propagation, and termination.

Initiation

The initiation phase involves the generation of free radicals, which are highly reactive species with an unpaired electron. These radicals are typically produced from an initiator molecule. In photopolymerization, a photoinitiator absorbs light (UV or visible) and undergoes a photochemical reaction to generate radicals.[4]

-

Photoinitiation: A common method for TMPTA polymerization involves the use of photoinitiators.[5] For example, a system using a tri-cationic hemicyanine dye in combination with borate (B1201080) anions can be a very effective photoinitiating system.[4] Upon irradiation with visible light, an electron transfer from the borate anion to the excited state of the dye cation occurs, leading to the formation of a boranyl radical which then decomposes to produce an alkyl radical that initiates the polymerization.[4] Another approach utilizes the principle of triplet-triplet annihilation (TTA) in zinc(II) meso-tetraphenylporphyrin (ZnTPP) to generate a highly reducing excited state that can initiate radical polymerization through electron transfer.[6]

Propagation

Once the initiating radicals are formed, they rapidly add to the double bond of a TMPTA monomer molecule. This process creates a new, larger radical which can then react with subsequent TMPTA monomers. This chain reaction, known as propagation, leads to the rapid growth of polymer chains. Due to the trifunctional nature of TMPTA, each monomer unit incorporated into the growing chain provides two additional unreacted acrylate groups that can participate in further propagation reactions. This leads to the formation of a highly branched and ultimately cross-linked polymer network.

Termination

The growth of polymer chains is eventually terminated through several possible mechanisms:

-

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

-

Trapping: In densely cross-linked systems like those formed from TMPTA, growing radical chain ends can become physically trapped within the polymer network, effectively halting their propagation.

Visualization of the Polymerization Mechanism

The following diagrams illustrate the key stages of the free-radical polymerization of TMPTA.

Caption: Free-Radical Polymerization of TMPTA.

Quantitative Data on Polymerization Kinetics

The kinetics of TMPTA polymerization can be influenced by various factors including initiator concentration, light intensity, and temperature. The following table summarizes key kinetic parameters from different studies.

| Parameter | Value | Conditions | Analytical Method | Reference |

| Polymerization Rate (Rp) | Varies with initiator and light intensity | Photoinitiated with hemicyanine borate salts | Photo-DSC | [4] |

| Final Conversion | ~80% | Photoinitiated with TPO, temperature varied from -40°C to 80°C | Photo-DSC | [7] |

| Conversion Yield | 30% - 45% | Photoinitiated with SPI structures under 365 nm irradiation | IR Spectroscopy | [8] |

| Theoretical Enthalpy (ΔHptheor) | 78.2 kJ/mol per acrylic double bond | Not specified | Not specified | [4] |

Experimental Protocols

Materials

-

Monomer: 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA)

-

Photoinitiator: e.g., Tri-cationic hemicyanine dye with borate anions, or 2,4,6-trimethylbenzoyldiphenyl phosphine (B1218219) oxide (TPO)

-

Solvent (optional): e.g., 1-methyl-2-pyrrolidinone (B7775990) (MP)

Sample Preparation for Photopolymerization

-

Prepare a polymerization solution by mixing the photoinitiator with the TMPTA monomer. A typical concentration for the photoinitiator is 1 x 10-3 M.[4]

-

If a solvent is used, the solution can be composed of, for example, 9 mL of TMPTA and 1 mL of 1-methyl-2-pyrrolidinone (MP).[4]

-

For kinetic measurements, a small amount of the mixture (e.g., 0.035 ± 0.002 g) is placed in the sample pan of the analytical instrument.[4]

Polymerization Conditions

-

Light Source: An argon ion laser (e.g., at 514 nm) or LED light sources (e.g., 365 nm, 385 nm, 405 nm) can be used for photoinitiation.[4][8]

-

Light Intensity: A typical light intensity is around 100 mW/cm2.[4]

-

Temperature: Polymerization can be carried out at ambient temperature or controlled at specific temperatures ranging from -40°C to 80°C for kinetic studies.[4][7]

-

Atmosphere: The polymerization is typically carried out in air (not deaerated).[4]

Analytical Techniques for Monitoring Polymerization

-

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow during the polymerization reaction, which is directly proportional to the rate of polymerization. The rate of polymerization (Rp) can be calculated from the maximal heat flow (dH/dt) and the theoretical enthalpy for complete conversion of the acrylate double bonds. The conversion of vinyl groups can be determined by integrating the area under the exothermic peak.[4][7]

-

Real-Time Infrared (RT-IR) Spectroscopy: The progress of the polymerization can be monitored by tracking the decrease in the intensity of the C=C vibration band of the acrylate group, typically around 1635 cm-1.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the final polymer structure and to determine the degree of conversion by comparing the integrals of the vinyl proton signals before and after polymerization.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer. However, for highly cross-linked polymers like those from TMPTA, a significant portion of the sample may be insoluble.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for studying the photopolymerization of TMPTA.

References

- 1. triwillgroup.com [triwillgroup.com]

- 2. In what fields is the Crosslik Agent TMPTMA applied?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Researchers Discover New Photoactivation Mechanism for Polymer Production | NC State News [news.ncsu.edu]

- 7. Kinetics of Photopolymerization for the Acrylate/Liquid Crystal Mixture [cjcu.jlu.edu.cn]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of TMPTA Monomer for Polymer Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Trimethylolpropane Triacrylate (TMPTA), a trifunctional monomer crucial in various polymer science applications, including coatings, inks, adhesives, and biomedical materials. This document details quantitative physical data, outlines experimental protocols for their determination, and visualizes key processes and workflows.

Core Physical and Chemical Properties

TMPTA, with the chemical formula C₁₅H₂₀O₆, is a clear, colorless to light yellow liquid with a characteristic mild, ester-like odor.[1][2] It is a highly reactive monomer that readily undergoes free-radical polymerization to form crosslinked polymers, a property that underpins its wide industrial use.

Quantitative Data Summary

The following tables summarize the key physical properties of TMPTA monomer, compiled from various technical data sheets and scientific resources.

Table 1: General and Thermal Properties of TMPTA Monomer

| Property | Value | References |

| Molecular Formula | C₁₅H₂₀O₆ | [1] |

| Molecular Weight | 296.32 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Odor | Mild, characteristic, ester-like | [1][4] |

| Boiling Point | >200 °C | [5][6] |

| Melting Point | -4 to -5 °C | [1] |

| Flash Point | >100 °C (>230 °F) | [1][3][7] |

| Vapor Pressure | <0.01 mmHg @ 20 °C | [5][8] |

Table 2: Optical and Fluid Properties of TMPTA Monomer

| Property | Value | References |

| Density | 1.1 g/mL @ 25 °C | [5][8] |

| Viscosity | 80 - 120 mPa.s @ 25 °C | [2] |

| Refractive Index (n20/D) | 1.474 | [3][5][8] |

| Solubility in Water | Miscible in small amounts; limited solubility | [1][8][9] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, toluene | [1] |

Experimental Protocols for Property Determination

Accurate characterization of TMPTA's physical properties is essential for its effective application. The following are detailed methodologies for key experiments, based on established standards.

Viscosity Measurement

The viscosity of TMPTA is a critical parameter for applications such as coatings and 3D printing, as it influences flow and processing characteristics.

Methodology (based on ASTM D445):

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, a stopwatch, and a thermometer.

-

Procedure:

-

The viscometer is thoroughly cleaned and dried.

-

The TMPTA sample is charged into the viscometer.

-

The viscometer is placed in the constant temperature bath, typically maintained at 25 °C, and allowed to equilibrate for at least 30 minutes.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.

-

The measurement is repeated at least three times to ensure accuracy.

-

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the monomer (η = ν * ρ).

Density Measurement

Density is a fundamental property used in quality control and for the calculation of other physical parameters.

Methodology (based on ASTM D1217):

-

Apparatus: A Bingham pycnometer, a constant temperature bath, a digital balance with a readability of 0.1 mg, and a thermometer.

-

Procedure:

-

The pycnometer is cleaned, dried, and its empty weight is recorded.

-

The pycnometer is filled with the TMPTA sample, avoiding the entrapment of air bubbles.

-

The filled pycnometer is placed in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted to the calibration mark, and the exterior of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

-

Calculation: The density (ρ) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a useful property for identifying substances and assessing their purity.

Methodology (based on ASTM D1218):

-

Apparatus: An Abbe refractometer with a circulating fluid temperature control system and a sodium light source.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone) and a soft tissue.

-

A few drops of the TMPTA sample are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C).

-

The light source is positioned, and the handwheel is adjusted until the borderline between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale.

-

Boiling Point Determination

The boiling point provides an indication of the volatility of the monomer.

Methodology (based on ISO 4626):

-

Apparatus: A distillation flask, a condenser, a receiving graduate, a thermometer, and a heating mantle.

-

Procedure:

-

100 mL of the TMPTA sample is measured into the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

The distillation is continued, and the temperature range over which the liquid distills is recorded.

-

Solubility Assessment

Understanding the solubility of TMPTA in various solvents is crucial for formulation development.

Methodology (Visual Method):

-

Apparatus: A series of test tubes or vials, a vortex mixer or magnetic stirrer, and graduated pipettes.

-

Procedure:

-

A known volume (e.g., 1 mL) of the TMPTA monomer is added to a test tube.

-

A known volume (e.g., 9 mL) of the desired solvent (e.g., acetone, ethanol, toluene, water) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 5 minutes).

-

The mixture is allowed to stand and is visually inspected for signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

-

Classification: The solubility is qualitatively classified as soluble (clear, single phase), partially soluble (cloudy or hazy), or insoluble (distinct layers or visible undissolved monomer). For quantitative analysis, techniques like gas chromatography can be employed to determine the concentration of the dissolved monomer in the solvent phase.

Visualizing Core Processes and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to TMPTA monomer.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. researchgate.net [researchgate.net]

- 3. store.astm.org [store.astm.org]

- 4. radtech.org [radtech.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. education.com [education.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of Trimethylolpropane Triacrylate (CAS 15625-89-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethylolpropane triacrylate (TMPTA), identified by CAS number 15625-89-5. The information compiled herein is intended to support research, development, and quality control activities where this trifunctional acrylate (B77674) monomer is utilized.

Introduction

This compound (TMPTA) is a widely used crosslinking agent in the formulation of coatings, inks, adhesives, and plastics. Its trifunctional nature allows for the formation of highly crosslinked polymers, imparting desirable properties such as hardness, chemical resistance, and thermal stability. Accurate and thorough characterization of TMPTA is crucial for ensuring the quality and performance of end products. This document presents a consolidated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (TMPTA)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.4-5.8 | m | 9H | Vinyl protons (-CH=CH₂) |

| 4.1 | s | 6H | Methylene protons (-O-CH₂-) |

| 1.5 | q | 2H | Methylene protons (-CH₂-CH₃) |

| 0.9 | t | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (TMPTA)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~130 | Vinyl carbon (=CH₂) |

| ~128 | Vinyl carbon (-CH=) |

| ~60-70 | Methylene carbon (-O-CH₂-) |

| ~40 | Quaternary carbon |

| ~20 | Methylene carbon (-CH₂-CH₃) |

| ~7 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound (TMPTA)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (vinyl) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | C-H bend (vinyl) |

| ~1190 | Strong | C-O stretch (ester) |

| ~810 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (TMPTA)

| m/z | Relative Intensity (%) | Assignment |

| 296 | Variable | [M]⁺ (Molecular Ion) |

| 241 | High | [M - C₃H₅O]⁺ |

| 185 | High | [M - C₇H₇O₃]⁺ |

| 55 | Very High | [C₃H₃O]⁺ (Acryloyl cation) |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer equipped with a carbon probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum. Chemical shifts are referenced to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a viscous liquid, a thin film can be prepared directly between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

-

FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Procedure: A background spectrum of the clean salt plates is collected first. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The final spectrum is presented in terms of absorbance or transmittance.

-

Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Gas Chromatography (GC) Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient program is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping at 10-20 °C/min to 300 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Trimethylolpropane Triacrylate (TMPTA): A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer widely utilized in various industrial applications, including the formulation of adhesives, coatings, inks, and in 3D printing, owing to its rapid curing characteristics and excellent cross-linking capabilities.[1][2] For formulation scientists and researchers, a thorough understanding of TMPTA's solubility in different organic solvents is paramount for optimizing reaction conditions, ensuring formulation stability, and achieving desired material properties. This technical guide provides a comprehensive overview of the solubility of TMPTA in common organic solvents, based on currently available data.

Physicochemical Properties of TMPTA

A foundational understanding of TMPTA's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₆ |

| Molecular Weight | ~296.32 g/mol |

| Appearance | Colorless to slightly yellow liquid[1] |

| Density | Approximately 1.1 g/cm³ at 20°C[1] |

| Boiling Point | >200°C |

| Melting Point | Approximately -15°C[1] |

Solubility of this compound in Organic Solvents

Based on available literature and technical data, this compound (TMPTA) is generally characterized by its good solubility in a range of common organic solvents. However, it is crucial to note that precise, quantitative solubility data (e.g., in g/100 mL at specific temperatures) is not widely published in readily accessible literature. The information available is predominantly qualitative.

The following table summarizes the reported solubility of TMPTA in various organic solvents. This information is compiled from technical data sheets and chemical databases.

| Solvent | Solvent Type | Reported Solubility |

| Acetone (B3395972) | Ketone | Soluble[2], Slightly Soluble |

| Ethanol | Alcohol | Soluble[2], Slightly Soluble |

| Toluene | Aromatic Hydrocarbon | Soluble[2] |

| Chloroform | Chlorinated Hydrocarbon | Likely to be soluble |

| Low Carbon Alcohols | Alcohol | Soluble |

| Aromatic Hydrocarbons | Aromatic Hydrocarbon | Soluble |

It is important to highlight the conflicting reports for solvents like acetone and ethanol, where TMPTA is described as both "soluble" and "slightly soluble". This ambiguity underscores the necessity for empirical determination of solubility for specific applications. The solubility of multifunctional acrylates like TMPTA can be influenced by factors such as their molecular weight and potential for cross-linking, which may contribute to these varied observations.[3]

Experimental Protocol for Determining TMPTA Solubility

Given the lack of standardized, publicly available quantitative data, a general experimental protocol for determining the solubility of TMPTA in an organic solvent of interest is provided below. This protocol is based on the isothermal saturation method, a common technique for solubility determination.

Objective: To determine the solubility of this compound (TMPTA) in a selected organic solvent at a specific temperature.

Materials:

-

This compound (TMPTA), analytical grade

-

Selected organic solvent(s), analytical grade

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight caps

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)

-

Oven for gravimetric analysis

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of TMPTA to a series of glass vials. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C). e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow undissolved TMPTA to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid disturbing the sediment, it is recommended to draw the liquid from the upper portion of the solution. c. Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

-

Determination of Solute Concentration:

-

Gravimetric Method: i. Accurately weigh an empty, dry container (e.g., an aluminum pan). ii. Transfer the filtered saturated solution to the pre-weighed container and record the total weight. iii. Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the TMPTA (e.g., 60-80°C, under vacuum if necessary). iv. Once all the solvent has evaporated, cool the container in a desiccator and weigh it again. v. The difference in weight corresponds to the mass of dissolved TMPTA.

-

Chromatographic Method (HPLC/GC): i. Prepare a series of standard solutions of TMPTA in the chosen solvent with known concentrations. ii. Generate a calibration curve by analyzing the standard solutions on an appropriate HPLC or GC system. iii. Dilute the filtered saturated solution with a known volume of the solvent to fall within the concentration range of the calibration curve. iv. Analyze the diluted sample and determine the concentration of TMPTA from the calibration curve.

-

-

Calculation of Solubility: a. From Gravimetric Data: Solubility ( g/100 mL) = (Mass of TMPTA / Volume of solvent) * 100 b. From Chromatographic Data: Solubility ( g/100 mL) = (Concentration from calibration curve * Dilution factor * Volume of diluted sample) / 1000

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for TMPTA and the chosen solvent before commencing any experimental work.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the solubility of TMPTA, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical decision-making process for solvent selection.

Caption: Experimental workflow for determining TMPTA solubility.

Caption: Logical workflow for solvent selection based on solubility.

Conclusion

This compound exhibits good solubility in a variety of common organic solvents, a critical characteristic for its widespread use in numerous formulations. However, the lack of precise, quantitative solubility data in the public domain necessitates that researchers and formulation scientists perform their own solubility determinations for applications requiring high precision. The experimental protocol and logical workflows provided in this guide offer a framework for systematically approaching the assessment of TMPTA solubility to ensure the development of stable and effective formulations. As with any chemical handling, adherence to strict safety protocols is essential.

References

Function of trifunctional acrylates in polymer chemistry

An In-depth Technical Guide on the Core Function of Trifunctional Acrylates in Polymer Chemistry

Introduction

Trifunctional acrylates are a class of monomers characterized by the presence of three acrylate (B77674) functional groups within a single molecule.[1] These monomers, such as Trimethylolpropane triacrylate (TMPTA) and Pentaerythritol triacrylate (PETA), are pivotal components in modern polymer chemistry.[1][2] Their primary function is to act as crosslinking agents, forming highly complex, three-dimensional polymer networks upon polymerization.[2][3] This ability to create densely crosslinked structures imparts a range of enhanced and desirable properties to the final polymer, making them indispensable in the formulation of high-performance materials for coatings, adhesives, inks, dental resins, and advanced biomaterials.[4][5][6][7]

Core Function: Formation of Crosslinked Networks

The defining characteristic of a trifunctional acrylate is its ability to connect three different growing polymer chains simultaneously. During radical polymerization, each of the three acrylate groups can react and become part of a polymer backbone. This creates a covalent junction point from which the polymer network extends in three directions. The result is a transition from a system of linear or branched polymer chains to a single, macroscopic network structure.

This process is critical for achieving gelation, the point at which an infinite network is formed. For successful curing and the development of robust material properties, the presence of monomers with a functionality of three or higher is often necessary, as bifunctional molecules would theoretically require 100% conversion to crosslink, which is practically unachievable.[8] The resulting thermoset materials exhibit significantly improved mechanical, thermal, and chemical properties compared to their linear thermoplastic counterparts.[9]

Caption: Trifunctional acrylates (TFA) create network junctions between polymer chains (M).

Impact on Polymer Properties and Polymerization Kinetics

The introduction of trifunctional acrylates into a polymer formulation has a profound effect on both the polymerization process and the final material properties. The increased functionality leads to a higher crosslink density, which directly enhances the polymer's performance characteristics.

Enhanced Thermomechanical Properties

Polymers crosslinked with trifunctional acrylates exhibit superior thermal and mechanical stability. Compared to systems based on difunctional acrylates, trifunctional systems show higher glass transition temperatures (Tg) and improved thermal stability.[10][11] The rigid, three-dimensional network restricts polymer chain mobility, resulting in increased hardness, cohesive strength, and resistance to deformation under heat.[3][4]

Improved Chemical and Physical Resistance

The dense network structure created by trifunctional crosslinkers makes it more difficult for solvents and other chemicals to penetrate the polymer matrix. This results in excellent chemical resistance.[2] Furthermore, this dense structure can lead to lower water absorption and solubility, a critical property for applications like dental restorative composites where durability in an aqueous environment is essential.[12]

Influence on Polymerization Kinetics

The functionality of the acrylate monomer significantly impacts the polymerization rate. Studies have shown that increasing the proportion of a trifunctional acrylate like TMPTA relative to a difunctional acrylate leads to an increase in both the velocity and temperature of frontal polymerization.[13] This phenomenon is attributed to increased crosslinking and autoacceleration (also known as the gel effect or Trommsdorff–Norrish effect), where the increasing viscosity of the polymerizing medium reduces termination reactions, thereby accelerating the overall polymerization rate.[13] In some studies, trifunctional monomers have been shown to produce the fastest polymerization fronts among various acrylates.[13]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing trifunctional acrylates with other monomers.

Table 1: Comparison of Thermomechanical and Adhesive Properties

| Property | Difunctional Epoxy Acrylate (di-EA) | Trifunctional Epoxy Acrylate (Tri-EA) | Citation |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | [10][11] |

| Thermal Stability | Lower | Higher | [10][11] |

| Adhesive Strength | Lower | Better | [10][11] |

| Polymerization Rate | Higher | Lower |[10][11] |

Table 2: Properties of Dental Composites Based on Different Monomers

| Property | Bis-GMA (Difunctional) | THMPE (Trifunctional) | Citation |

|---|---|---|---|

| Polymerization Shrinkage | Higher | Lowest of three tested | [12] |

| Water Solubility | Higher (monomer leached out) | Much Lower (monomer not leached) | [12] |

| Flexural Strength | Comparable | Comparable |[12] |

Table 3: Effect of Functionality on Frontal Polymerization

| Monomer System | Front Velocity | Note | Citation |

|---|---|---|---|

| Pure HDDA (Difunctional) | Lower | Velocity increased with addition of TMPTA | [13] |

| Pure TMPTA (Trifunctional) | 2.19x greater than pure HDDA | Fastest fronts of all acrylates tested |[13] |

Key Polymerization Mechanisms and Workflows

Trifunctional acrylates are typically polymerized via free-radical polymerization, often initiated by UV light (photopolymerization) or heat.[6][14] Another important reaction pathway is Michael addition, particularly for the synthesis of biomaterials.[15][16]

Free-Radical Photopolymerization

This is a common method for curing coatings, inks, and dental resins containing trifunctional acrylates. The process involves a photoinitiator that generates radicals upon exposure to UV light, initiating a chain reaction that rapidly forms the crosslinked network.[6]

Caption: Workflow for UV curing of a trifunctional acrylate formulation.

Michael Addition Polymerization

In the field of biomaterials, Michael addition reactions between trifunctional amines and diacrylates are used to synthesize novel linear and hyperbranched polymers.[15][16] This method offers a versatile platform for creating materials for applications like gene transfection and drug delivery, as the resulting polymers can be designed to be redox-responsive.[16]

Caption: Logical flow for synthesizing polymers via Michael addition.

Experimental Protocols

Protocol 1: Synthesis of a Trifunctional Epoxy Acrylate (Tri-EA)

This protocol is adapted from the synthesis described for a novel trifunctional epoxy acrylate.[11]

-

Reactants: Trifunctional epoxy resin and acrylic acid.

-

Procedure:

-

The trifunctional epoxy and acrylic acid are charged into a reaction vessel equipped with a stirrer, thermometer, and condenser.

-

A catalyst and an inhibitor (to prevent premature polymerization of acrylic acid) are added.

-

The mixture is heated to a specific reaction temperature (e.g., 80-100 °C) and stirred continuously.

-

The reaction progress is monitored by measuring the acid value of the mixture.

-

The reaction is stopped once the desired acid value is reached.

-

-

Characterization: The structure of the synthesized Tri-EA monomer is confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Protocol 2: Photopolymerization Kinetics Study using RTIR

This protocol describes the method used to study the curing kinetics of trifunctional acrylate systems.[11]

-

Sample Preparation: A liquid formulation is prepared by mixing the trifunctional acrylate monomer (e.g., Tri-EA), a photoinitiator (e.g., 1-3 wt%), and potentially a reactive diluent.

-

RTIR Analysis:

-

A small drop of the liquid formulation is placed between two polypropylene (B1209903) films.

-

The sample is placed in the sample holder of a Real-Time Infrared (RTIR) spectrometer.

-

The sample is exposed to a UV light source of a specific intensity (e.g., 10-50 mW/cm²).

-

The IR spectrum is recorded continuously during the UV exposure.

-

-

Data Analysis: The degree of conversion of the acrylate double bonds (C=C) is calculated by monitoring the decrease in the peak area of the acrylate C=C bond absorption band (e.g., around 810 cm⁻¹) over time. The polymerization rate is determined from the slope of the conversion vs. time curve.[11]

Conclusion

The core function of trifunctional acrylates in polymer chemistry is to serve as highly effective crosslinking agents. Their ability to form dense, three-dimensional networks is fundamental to creating polymers with enhanced mechanical strength, thermal stability, and chemical resistance. By carefully selecting the trifunctional monomer and controlling the polymerization conditions, researchers and product developers can tailor the properties of the resulting materials to meet the demanding requirements of a wide array of advanced applications, from durable coatings and adhesives to sophisticated biomaterials and dental restoratives.

References

- 1. Acrylate - Wikipedia [en.wikipedia.org]

- 2. polysciences.com [polysciences.com]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. Does Multifunctional Acrylate’s Addition to Methacrylate Improve Its Flexural Properties and Bond Ability to CAD/CAM PMMA Block? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kowachemical.com [kowachemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00354C [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and photopolymerization of trifunctional methacrylates and their application as dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Trimethylolpropane Triacrylate (TMPTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of trimethylolpropane (B17298) triacrylate (TMPTA), a widely used trifunctional acrylate (B77674) monomer. Understanding the degradation pathways and the resulting byproducts is crucial for assessing the long-term stability, environmental impact, and biocompatibility of materials derived from TMPTA. This document details the primary degradation mechanisms—thermal, thermo-oxidative, biological, photo, and hydrolytic degradation—and summarizes the identified byproducts. It also provides detailed experimental protocols for studying these degradation processes and visualizes the degradation pathways using Graphviz diagrams.

Core Degradation Pathways of Trimethylolpropane Triacrylate

The degradation of poly(this compound) (poly(TMPTA)), a crosslinked polymer, proceeds through several mechanisms depending on the environmental conditions. The ester linkages in the TMPTA molecule are susceptible to hydrolysis, while the acrylate backbone can undergo thermal and photo-induced cleavage.

Thermal Degradation (Inert Atmosphere)

In the absence of oxygen, the thermal degradation of poly(TMPTA) is primarily driven by heat, leading to chain scission events. Research indicates that this process occurs via two main mechanisms: chain end scission at lower temperatures and random chain scission at higher temperatures.[1]

Key Byproducts:

-

Decarboxylation products

-

Monomer (this compound)

-

Alcohols

The following diagram illustrates the general pathway of thermal degradation in an inert atmosphere.

Thermo-oxidative Degradation (Presence of Oxygen)

When heated in the presence of oxygen, the degradation of poly(TMPTA) becomes more complex, involving radical reactions with oxygen. This process typically occurs in multiple steps, starting with the formation of hydroperoxides, followed by chain scission and the release of various volatile compounds.[1][2]

Key Byproducts:

The diagram below outlines the key stages of thermo-oxidative degradation.

Biodegradation

Under aerobic conditions and in the presence of microorganisms, such as those found in activated sludge, TMPTA can undergo biodegradation. This process primarily involves the enzymatic hydrolysis of the ester bonds.[3]

Key Byproducts:

-

Trimethylolpropane diacrylate (TMPDA)

-

Trimethylolpropane monoacrylate (TMPMA)

-

Trimethylolpropane (TMP)

The stepwise hydrolysis of the acrylate groups is depicted in the following diagram.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation of poly(TMPTA). This process involves the absorption of photons, leading to the formation of radicals and subsequent chain scission and crosslinking reactions. The specific byproducts can vary depending on the wavelength of light and the presence of oxygen.

Potential Byproducts:

-

Carbonyl compounds (from photo-oxidation)

-

Alkenes

-

Crosslinked fragments

The following workflow illustrates the process of photodegradation.

Hydrolysis

Due to the presence of ester linkages, poly(TMPTA) is susceptible to hydrolysis, especially under acidic or basic conditions. This process involves the cleavage of the ester bonds, leading to the formation of trimethylolpropane and poly(acrylic acid) chains. The rate of hydrolysis is influenced by pH, temperature, and the degree of crosslinking.[4]

Key Byproducts:

-

Trimethylolpropane (TMP)

-

Poly(acrylic acid) chains or oligomers

The hydrolysis degradation pathway is shown in the diagram below.

Quantitative Data on Degradation Byproducts

Quantitative analysis of the degradation byproducts of TMPTA is challenging due to the complexity of the degradation mixtures. The following tables summarize available quantitative data from literature. It is important to note that yields can vary significantly depending on the specific experimental conditions.

Table 1: Thermal Degradation Byproduct Yields

| Degradation Condition | Byproduct | Yield/Concentration | Analytical Method | Reference |

| Pyrolysis at 600°C (N₂) | Char | 14.1% (with 1 wt% silica) | TGA | [5] |

| Thermo-oxidative | Mass Loss | ~65% total mass loss | TGA | [2] |

Table 2: Biodegradation Byproduct Yields

| Degradation Condition | Byproduct | Yield/Concentration | Analytical Method | Reference |

| Aerobic, activated sludge | Total TMPTA degradation | 87% after 4 weeks | Not specified | [3] |

| Aerobic, Arthrobacter sp. | Sodium acrylate hexamer | 58% consumption in 2 weeks | GPC | [6][7] |

| Aerobic, Arthrobacter sp. | Sodium acrylate heptamer | 36% consumption in 2 weeks | GPC | [6][7] |

Note: The biodegradation studies cited provide overall degradation percentages rather than specific yields of the intermediate di- and mono-acrylate esters.

Table 3: Photodegradation and Hydrolysis Byproduct Yields

Quantitative data on the specific yields of individual byproducts from the photodegradation and hydrolysis of poly(TMPTA) are limited in the publicly available literature. Studies in these areas often focus on changes in physical properties (e.g., mass loss, mechanical strength) rather than the quantification of chemical degradation products.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of TMPTA.

Thermogravimetric Analysis (TGA) for Thermal and Thermo-oxidative Degradation

Objective: To determine the thermal stability and degradation kinetics of poly(TMPTA) in both inert and oxidative atmospheres.

Methodology:

-

Sample Preparation: Prepare thin films or powdered samples of cured poly(TMPTA). Ensure samples are completely cured and free of residual monomer and solvent by washing with a suitable solvent (e.g., isopropanol) and drying in a vacuum oven.[8]

-

Instrument Setup:

-

Instrument: Thermogravimetric Analyzer (e.g., SDT Q600, TA Instruments).[8]

-

Sample Pan: Platinum or alumina (B75360) crucibles.

-

Sample Weight: 5-10 mg.[8]

-

Purge Gas: High-purity nitrogen (for thermal degradation) or dry air (for thermo-oxidative degradation).

-

Flow Rate: 50-100 mL/min.[8]

-

-

Experimental Conditions (Non-isothermal):

-

Temperature Program: Heat the sample from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10, 20, 30 °C/min).[8] Multiple heating rates are recommended for kinetic analysis.

-

-

Experimental Conditions (Isothermal):

-

Temperature Program: Rapidly heat the sample to a specific isothermal temperature (e.g., 400°C) and hold for a defined period.[8]

-

-

Data Analysis:

-

Record the sample weight as a function of temperature and time.

-

Plot the TGA (weight % vs. temperature) and derivative thermogravimetric (DTG) (d(weight %)/dT vs. temperature) curves.

-

Determine the onset temperature of degradation, the temperature of maximum degradation rate (from the DTG peak), and the residual mass (char yield).

-

Use model-free kinetic methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to calculate the activation energy of degradation.

-

The following diagram illustrates the general workflow for a TGA experiment.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Byproduct Identification

Objective: To identify the volatile and semi-volatile byproducts of poly(TMPTA) thermal degradation.

Methodology:

-

Sample Preparation: Place a small amount (typically 50-100 µg) of the cured poly(TMPTA) sample into a pyrolysis sample cup.[9]

-

Instrument Setup:

-

Pyrolyzer: A micro-furnace pyrolyzer (e.g., EGA/PY-3030D, Frontier Laboratories) coupled to a GC-MS system.[9]

-

Pyrolysis Temperature: A single high temperature (e.g., 600°C) or a temperature program (e.g., ramp from 50°C to 700°C at 10°C/min).[9]

-

GC Column: A capillary column suitable for separating semi-volatile organic compounds (e.g., DB-5ms).

-

GC Oven Program: A temperature program to separate the pyrolysis products (e.g., 40°C for 5 min, then ramp at 10°C/min to 310°C and hold for 20 min).[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

-

MS Detector: An electron ionization (EI) mass spectrometer scanning a mass range of m/z 35-700.[9]

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak to a mass spectral library (e.g., NIST) for compound identification.

-

For quantitative analysis, use an internal or external standard calibration method.

-

The following diagram shows the logical relationship in a Py-GC-MS analysis.

Aerobic Biodegradation Testing (Based on OECD 301)

Objective: To assess the ready biodegradability of TMPTA in an aqueous aerobic environment.

Methodology:

-

Test Substance Preparation: Prepare a stock solution of TMPTA in a minimal amount of a low-toxicity solvent if it is not readily water-soluble.

-

Inoculum: Use activated sludge from a domestic wastewater treatment plant, ensuring it has not been exposed to toxic substances.

-

Test Setup:

-

Prepare a mineral medium as specified in the OECD 301 guidelines.

-

Add the test substance to the mineral medium to a final concentration of 10-20 mg/L of Total Organic Carbon (TOC).

-

Inoculate the medium with the activated sludge.

-

Prepare control flasks with only inoculum (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to validate the test.

-

Incubate the flasks in the dark at a constant temperature (20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

-

-

Measurement of Biodegradation:

-

Monitor the biodegradation over 28 days by measuring either:

-

Oxygen consumption: using a respirometer (BOD test).

-

CO₂ evolution: by trapping the evolved CO₂ in a suitable absorbent and titrating.

-

Dissolved Organic Carbon (DOC) removal: by analyzing filtered samples at regular intervals.

-

-

-

Data Analysis:

-

Calculate the percentage of biodegradation based on the measured parameter relative to the theoretical maximum (ThOD, ThCO₂, or initial TOC).

-

A substance is considered readily biodegradable if it reaches the pass level (e.g., >60% of ThOD or ThCO₂ evolution) within a 10-day window during the 28-day test.

-

Photodegradation Testing (Based on ASTM D5208)

Objective: To evaluate the photodegradation of poly(TMPTA) under controlled laboratory conditions.

Methodology:

-

Sample Preparation: Prepare thin films of cured poly(TMPTA) of uniform thickness.

-

Exposure Apparatus: Use a fluorescent UV and condensation apparatus as specified in ASTM G151 and G154.[1]

-

Lamps: Use UVA-340 lamps to simulate the short-wavelength UV portion of sunlight.

-

Test Cycle: Expose the samples to cycles of UV light and moisture (condensation) at a controlled temperature. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

-

-

Exposure and Monitoring:

-

Expose the samples for a predetermined duration.

-

At regular intervals, remove samples for analysis.

-

-

Analysis of Degradation:

-

Visual Inspection: Note any changes in appearance, such as color change, cracking, or chalking.

-

Mechanical Testing: Measure changes in tensile strength, elongation at break, or other relevant mechanical properties according to standard methods (e.g., ASTM D882).[10]

-

Spectroscopic Analysis: Use FTIR spectroscopy to monitor changes in chemical functional groups (e.g., formation of carbonyl groups).

-

Mass Loss: Determine the change in mass of the samples after exposure.

-

Hydrolytic Degradation Testing

Objective: To determine the rate and extent of hydrolysis of poly(TMPTA) under controlled conditions.

Methodology:

-

Sample Preparation: Prepare pre-weighed films or discs of cured poly(TMPTA).

-

Test Solutions: Prepare buffer solutions at different pH values (e.g., pH 5, 7.4, and 9) to simulate various physiological or environmental conditions.[5]

-

Test Setup:

-

Immerse the poly(TMPTA) samples in the buffer solutions in sealed containers.

-

Maintain a constant temperature (e.g., 37°C or an elevated temperature to accelerate degradation) in an incubator or water bath with gentle agitation.[5]

-

-

Monitoring Degradation:

-

At predetermined time points, remove replicate samples from the solutions.

-

Rinse the samples with deionized water and dry them to a constant weight.

-

Mass Loss: Calculate the percentage of mass loss.

-

Molecular Weight Changes: If the degraded polymer is soluble, use Gel Permeation Chromatography (GPC) to measure changes in molecular weight.

-

Analysis of Hydrolysis Products: Analyze the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS to identify and quantify released byproducts such as trimethylolpropane.

-

Conclusion